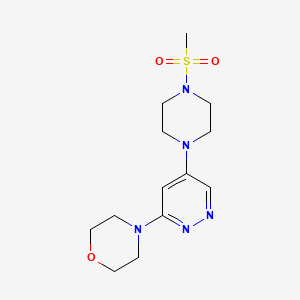
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents . These compounds were designed and synthesized as part of efforts to find new and effective treatments for tuberculosis .
Synthesis Analysis
The synthesis of these types of compounds often involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
- A study by Ting et al. (2011) on the synthesis and structure-activity relationship of pyridazinones identified a compound as a potent β-1,3-glucan synthase inhibitor, showing efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).
SAR Studies of Pyridazinone Derivatives
- Another study by Zhou et al. (2011) described the development of pyridazinone analogs as β-1,3-glucan synthase inhibitors, highlighting the significance of the sulfonamide moiety in retaining antifungal activity (Zhou et al., 2011).
Hydrogen Bonding in Proton-Transfer Compounds
- Research by Smith et al. (2011) on hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine, showed significant insights into their structural features and hydrogen-bonding patterns (Smith et al., 2011).
Antimicrobial Activities of Triazole Derivatives
- A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including morpholine, demonstrated their potential in combating microbial infections (Bektaş et al., 2007).
Synthesis of N-Heterocycles
- Matlock et al. (2015) reported the synthesis of C-substituted morpholines and other N-heterocycles, highlighting a method for creating diverse compounds with potential applications in medicinal chemistry (Matlock et al., 2015).
Applications in Pharmaceutical Patents
- Research by Habernickel (2002) in the pharma market reflected the use of compounds like morpholine in patents for various therapeutic applications (Habernickel, 2002).
Dyes for Synthetic-Polymer Fibres
- A study by Peters and Bide (1985) showed the use of morpholine derivatives in the synthesis of dyes for synthetic-polymer fibers, indicating their importance in the textile industry (Peters & Bide, 1985).
Propiedades
IUPAC Name |
4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIIADNAYEHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)
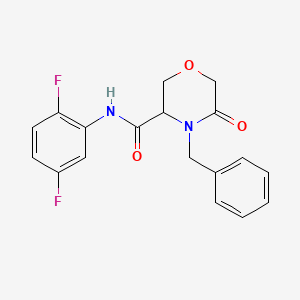
![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)
![(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2647478.png)
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)
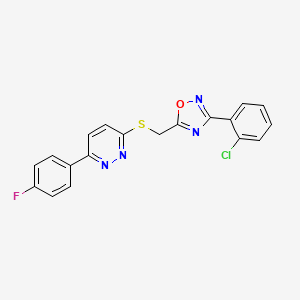
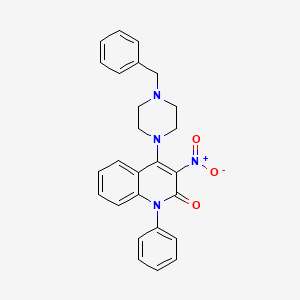
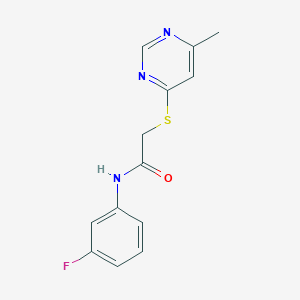
![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)
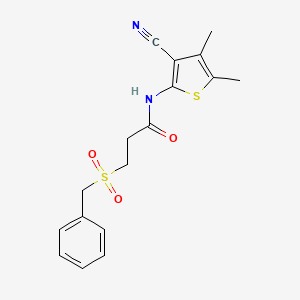
![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)
